molecular formula C₁₇H₂₂N₈O₂ B1663310 1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol CAS No. 96558-24-6

1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol

Cat. No. B1663310
CAS RN: 96558-24-6
M. Wt: 370.4 g/mol
InChI Key: DREYSFUKNSYCCL-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the molecule.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Electropolymerization and Aggregation Studies

  • Non-Aggregated Silicon Naphthalocyanines : Research by Bıyıklıoğlu and Alp (2017) in the Journal of Coordination Chemistry involved the synthesis of compounds related to 1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol. They found that these compounds did not aggregate in various solvents and underwent electropolymerization, indicating potential use in electronic applications (Bıyıklıoğlu & Alp, 2017).

Photodynamic Therapy and Photophysical Properties

  • Water-Soluble Silicon Phthalocyanines : Göksel, Bıyıklıoğlu, and Durmuş (2017) synthesized silicon(IV) phthalocyanines related to the compound . They found these compounds have excellent solubility and potential as photosensitizers for photodynamic therapy, as indicated by their photophysical and photochemical properties (Göksel, Bıyıklıoğlu, & Durmuş, 2017).

DNA Interaction and Anticancer Activity

  • DNA Cleavage and Anticancer Effects : Barut, Bıyıklıoğlu, Yalçın, and Abudayyak (2020) in Dyes and Pigments studied silicon phthalocyanines with similar structural attributes for their DNA cleavage and anticancer effects. These compounds exhibited low dark toxicity but high phototoxicity, suggesting potential for photodynamic therapy (Barut, Bıyıklıoğlu, Yalçın, & Abudayyak, 2020).

Synthesis and Reactivity

  • Azetidinium Ion Approach : O’Brien, Phillips, and Towers (2002) studied the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, closely related to the target compound, and found regiospecific opening of an azetidinium ion intermediate. This research in Tetrahedron Letters highlights the synthetic versatility of compounds similar to 1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol (O’Brien, Phillips, & Towers, 2002).

Nonlinear Optical Properties

  • Nonlinear Optical Absorption : Rahulan, Balamurugan, Meena, Yeap, and Kanakam (2014) in Optics and Laser Technology synthesized a compound with structural similarities and investigated its nonlinear optical properties. They observed a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating potential applications in optical devices (Rahulan et al., 2014).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could be new reactions, potential uses, or further investigation into its properties.


Please consult with a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

1-(dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYSFUKNSYCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914461
Record name 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol

CAS RN

96558-24-6
Record name Dimethylaminohydroxypropoxytriamterene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096558246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenoxy]-3-(dimethylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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